molecular formula C21H29N5O2 B2974735 2-cyclohexyl-N-(3-cyclopropyl-1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide CAS No. 1206996-83-9

2-cyclohexyl-N-(3-cyclopropyl-1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide

Katalognummer: B2974735
CAS-Nummer: 1206996-83-9
Molekulargewicht: 383.496
InChI-Schlüssel: VDBMBJCZAGNEPY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-cyclohexyl-N-(3-cyclopropyl-1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide is a heterocyclic molecule featuring a pyrimidinone core fused with a pyrazole ring and substituted with cyclohexyl, cyclopropyl, ethyl, and methyl groups.

Eigenschaften

IUPAC Name

2-cyclohexyl-N-[5-cyclopropyl-2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O2/c1-3-16-13(2)22-21(24-20(16)28)26-18(12-17(25-26)15-9-10-15)23-19(27)11-14-7-5-4-6-8-14/h12,14-15H,3-11H2,1-2H3,(H,23,27)(H,22,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDBMBJCZAGNEPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C3CC3)NC(=O)CC4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

2-Cyclohexyl-N-(3-cyclopropyl-1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide is a compound that has garnered attention in medicinal chemistry, particularly for its potential biological activities. This compound belongs to a class of Mannich bases, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

The chemical structure of 2-cyclohexyl-N-(3-cyclopropyl-1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide can be represented as follows:

PropertyValue
Molecular Formula C20_{20}H27_{27}N5_{5}O2_{2}
Molecular Weight 369.5 g/mol
CAS Number 1207019-05-3

Anticancer Activity

Research indicates that compounds similar to 2-cyclohexyl-N-(3-cyclopropyl-1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide exhibit significant anticancer properties. A study on Mannich bases demonstrated their antiproliferative effects against various human cancer cell lines, including HeLa (cervical), HepG2 (liver), and A549 (lung) cells. The findings suggest that these compounds can inhibit cell proliferation effectively, with some showing cytotoxicity levels superior to established chemotherapeutics like 5-fluorouracil .

The mechanism by which this compound exerts its biological effects is believed to involve the modulation of key signaling pathways associated with cancer cell growth and survival. For instance, studies have shown that certain Mannich bases can interfere with DNA topoisomerase I activity, leading to increased apoptosis in cancer cells . Additionally, the ability to act as enzyme inhibitors or receptor ligands further enhances their therapeutic potential.

Antimicrobial Activity

Beyond anticancer effects, there is emerging evidence that Mannich bases possess antimicrobial properties. This class of compounds has been reported to exhibit antibacterial and antifungal activities, making them candidates for further exploration in treating infections .

Study 1: Cytotoxicity Assessment

A comparative study evaluated the cytotoxicity of various Mannich bases against Huh7 hepatoma cells and human Jurkat cells. The results indicated that certain derivatives exhibited a cytotoxicity range from 8.2 to 32.1 μM, significantly impacting cell viability compared to controls .

Study 2: Enzyme Inhibition

Research focusing on the inhibition of specific enzymes revealed that compounds similar to 2-cyclohexyl-N-(3-cyclopropyl...) can effectively inhibit key enzymes involved in cancer metabolism. This inhibition contributes to reduced tumor growth in preclinical models .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • The cyclopropyl group on the pyrazole ring in the target compound could reduce metabolic degradation compared to the dimethylphenoxy groups in Compounds m/o, which are prone to oxidative metabolism .

Comparison with Patent-Derived Analogues ()

The European patent (EP 4 139 296 B1) describes P-0042, a compound with a pyridazinone core linked to a pyrrolidin-3-yloxy-pyridyl-pyrazole system. While structurally distinct, it shares functional similarities:

  • Heterocyclic core: Pyridazinone vs. pyrimidinone in the target compound.
  • Substituents : Chloro and methyl groups in P-0042 vs. ethyl and methyl in the target.

Activity Implications :

  • The chloro substituent in P-0042 may confer electrophilic reactivity, enhancing target binding but increasing toxicity risks. In contrast, the target’s ethyl-methyl groups likely prioritize stability over reactivity .
  • Both compounds utilize cyclopropyl acetamide linkages, suggesting shared synthetic strategies for optimizing pharmacokinetics .

Predictive Analysis Using Hit Dexter 2.0 ()

The Hit Dexter 2.0 tool predicts compound behavior, categorizing molecules as promiscuous binders, "badly behaving," or "dark chemical matter." For the target compound:

  • The pyrimidinone-pyrazole scaffold is less likely to be promiscuous compared to Compounds m/o, which contain dimethylphenoxy groups (known for nonspecific binding) .
  • The cyclopropyl and cyclohexyl groups may classify the target as "dark chemical matter," requiring further validation to exclude assay interference .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.